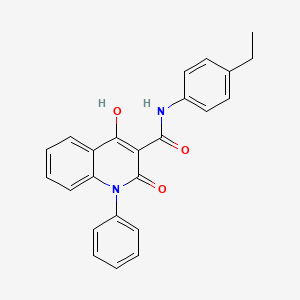

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Description

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound derived from the 4-hydroxyquinolin-2-one scaffold, a privileged structure in medicinal chemistry known for its analgesic and anti-inflammatory properties. This compound features a phenyl group at position 1 of the quinolone core and a 4-ethylphenyl carboxamide substituent at position 2.

Properties

IUPAC Name |

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-2-16-12-14-17(15-13-16)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)18-8-4-3-5-9-18/h3-15,27H,2H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKOYYHNVMLRFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylphenylamine with 2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylic acid under acidic conditions to form the desired amide bond. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinoline ketone, while reduction of the carbonyl groups can produce quinoline alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide exhibits significant biological activities, particularly in anticancer research.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound show moderate cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific cellular pathways that are crucial for cancer cell survival.

Case Study Example :

A study published in a peer-reviewed journal evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent response, with notable apoptosis observed at higher concentrations.

Antibacterial Properties

Additionally, preliminary screenings have suggested antibacterial activity against certain strains of bacteria. This aspect highlights its potential as a lead compound for developing new antibiotics.

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

- Drug Development : Its structural features make it a candidate for further modification to enhance efficacy and selectivity against specific diseases.

- Biological Research : Used as a probe to study cellular mechanisms in cancer biology.

- Synthetic Intermediate : Acts as an intermediate in synthesizing other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 12)

- Structural Differences: Replaces the 4-ethylphenyl group with a 3-pyridylmethyl moiety and introduces 6,7-dimethoxy substitutions on the quinolone ring.

- Pharmacological Profile :

- Key Insight : The 3-pyridylmethyl group and methoxy substitutions synergistically enhance activity and safety, making it a lead candidate for further trials .

N-(4-Fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (Compound 3s)

- Structural Differences : Substitutes 4-ethylphenyl with a 4-fluorophenyl group.

- No direct activity data are provided, but fluorinated analogs are often explored for enhanced metabolic stability .

1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 36a)

- Structural Differences: Features a 2-pyridylmethyl group and a cyanoethyl side chain.

- Activity : Demonstrates high analgesic activity, possibly due to metabolites (e.g., carboxylic acids or amides) contributing to efficacy .

N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 2)

- Structural Differences: Incorporates a hexahydroquinoline core instead of the dihydroquinoline scaffold.

- Polymorphism Concerns : Exhibits polymorphic forms that may affect bioavailability and efficacy, highlighting the importance of crystallinity studies in drug development .

Structure-Activity Relationship (SAR) Analysis

- Substituent Position :

- Larger alkyl groups (e.g., ethyl in the target compound) may increase lipophilicity but require toxicity profiling to assess metabolic byproducts.

Biological Activity

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antiviral, anticancer properties, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinoline core with various substituents that contribute to its biological activity.

Antibacterial Activity

Recent studies have shown that quinoline derivatives exhibit significant antibacterial properties. For instance, compounds with a similar structure to N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline have demonstrated moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 1 µg/mL to 100 µg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Related Quinoline Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-Hydroxyquinoline Derivative A | 10 | Staphylococcus aureus |

| 4-Hydroxyquinoline Derivative B | 25 | Escherichia coli |

| N-(4-Ethylphenyl)-4-hydroxyquinoline | 50 | Pseudomonas aeruginosa |

Antiviral Activity

Quinoline derivatives have also been investigated for their antiviral properties, particularly against HIV. In vitro studies indicated that compounds similar to N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline can inhibit HIV replication by blocking integrase activity. For example, IC50 values for related compounds were reported in the range of 16 to 40 µM .

Table 2: Antiviral Activity Against HIV

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Quinoline Derivative C | 16 | Integrase inhibition |

| Quinoline Derivative D | 40 | Reverse transcriptase inhibition |

Anticancer Activity

The anticancer potential of quinoline derivatives has been well-documented. For instance, studies show that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and A549. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. Compounds structurally related to N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline have exhibited IC50 values as low as 0.69 µM against MCF-7 cells .

Table 3: Anticancer Activity Against Various Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Quinoline Derivative E | 0.69 | MCF-7 |

| Quinoline Derivative F | 1.20 | A549 |

The biological activities of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and bacterial cell wall synthesis.

- Induction of Apoptosis : By generating ROS and disrupting mitochondrial function, it can trigger apoptotic pathways in cancer cells.

- Interaction with DNA : Some studies suggest that quinolines can intercalate into DNA, affecting replication and transcription processes.

Case Study 1: Antiviral Efficacy

A study conducted on a series of quinoline derivatives revealed that modifications on the aromatic ring significantly enhanced their antiviral activity against HIV. The study highlighted the importance of structural variations in optimizing biological efficacy .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of modified quinolines demonstrated that certain substitutions led to increased cytotoxicity in breast cancer cell lines. The results indicated a strong correlation between lipophilicity and cytotoxic potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.